4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The butan-2-yl substituent at the 4-position introduces steric bulk and lipophilicity, which influence its chemical reactivity and biological interactions. This compound is part of the imidazo[4,5-c]pyridine family, known for their nitrogen-rich cores and applications in medicinal chemistry, particularly as kinase inhibitors or receptor modulators .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-3-7(2)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LSUXKBJEUOFPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Core Structural Variations
The position of fused rings in imidazo-pyridine derivatives dictates their electronic and steric properties:
- Imidazo[4,5-b]pyridine: Differs in the fusion site (positions 4,5-b vs. 4,5-c), altering nitrogen atom placement.
- Imidazo[1,5-a]pyridine : Contains a different fusion pattern, leading to distinct pharmacological profiles. For instance, derivatives of this class are often explored as GABA receptor modulators, unlike the kinase-targeting imidazo[4,5-c]pyridines .
Substituent Effects
Substituents profoundly influence bioactivity and chemical reactivity:
Chemical Reactivity
- Alkyl Substituents : Butan-2-yl and pentan-3-yl groups undergo oxidation to form alcohols or ketones, influencing metabolic pathways .
- Methylsulfanyl Group : Participates in oxidation to sulfoxides/sulfones, altering electronic properties and bioavailability .
- Carboxylic Acid : Enables salt formation, improving solubility for formulation .
Key Research Findings
- SAR Insights : Branched alkyl chains (e.g., butan-2-yl) optimize balance between lipophilicity and steric effects, enhancing blood-brain barrier penetration in CNS-targeted therapies .
- Therapeutic Potential: Fluorophenyl derivatives are prioritized in oncology due to kinase inhibition, while carboxylic acid-containing analogs are explored for anti-inflammatory applications .
- Synthetic Challenges : Methylsulfanyl-cyclopropyl derivatives require specialized cyclopropanation techniques, limiting scalability compared to alkyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
